Introduction: Identifying a Key Pharmaceutical Building Block
Introduction: Identifying a Key Pharmaceutical Building Block
An In-Depth Technical Guide to 4-Chloro-7-methoxyquinoline-6-carboxamide for Drug Development Professionals
4-Chloro-7-methoxyquinoline-6-carboxamide is a heterocyclic organic compound with the chemical formula C₁₁H₉ClN₂O₂.[1][2] At room temperature, it typically presents as a white to light yellow solid.[1][3][4] While not an active pharmaceutical ingredient (API) itself, it has garnered significant attention within the pharmaceutical industry. Its primary importance lies in its role as a critical intermediate in the synthesis of potent, targeted therapies.[3][5][6][7] Specifically, it is a direct precursor to Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, liver, and kidney cancer.[5][7]
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs.[7] Derivatives of quinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[7][8][9] This inherent biological potential of the core structure underscores the value of intermediates like 4-Chloro-7-methoxyquinoline-6-carboxamide in the discovery and development of novel therapeutics. This guide provides a detailed overview of its fundamental properties, synthesis, and application, tailored for researchers and scientists in the field.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process development. The properties of 4-Chloro-7-methoxyquinoline-6-carboxamide are summarized below. These parameters are crucial for determining appropriate solvents for reactions and purification, predicting stability, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 417721-36-9 | [1][2][10] |
| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 236.65 g/mol | [1][2] |
| IUPAC Name | 4-chloro-7-methoxyquinoline-6-carboxamide | [2][10] |
| Appearance | White to off-white or light yellow solid | [1][3][4] |
| Melting Point | >205°C (decomposes) | [11] |
| Boiling Point | 426.7°C at 760 mmHg (Predicted) | [3][6][12] |
| Density | ~1.4 g/cm³ (Predicted) | [3][6][12] |
| Solubility | Limited solubility in water; moderately soluble in DMSO and DMF. | [1] |
| pKa | 15.28 ± 0.30 (Predicted) | [1] |
Chemical Synthesis: Pathways to a Crucial Intermediate
The synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide can be achieved through several routes. The choice of a specific pathway in a drug development setting is often dictated by factors such as yield, purity, cost of starting materials, scalability, and safety. A prevalent and high-yielding method involves the hydrolysis of a nitrile precursor.[7] Another documented approach is the chlorination of the corresponding 4-hydroxy derivative.[13]
The following diagram and protocol detail a common synthetic route starting from 6-cyano-7-methoxy-4-chloroquinoline. This method is chosen for its straightforwardness and high reported yield.
Caption: Synthetic workflow for the hydrolysis of the nitrile precursor.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is based on methodologies described for the preparation of Lenvatinib intermediates.[5] The causality behind this choice is the direct conversion of the nitrile group (-CN) to a carboxamide group (-CONH₂) through acid-catalyzed hydrolysis, a reliable and well-understood organic transformation.
Materials:
-
6-cyano-7-methoxy-4-chloroquinoline
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Equipment:
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction flask, dissolve 218g of 6-cyano-7-methoxy-4-chloroquinoline in 1500mL of an acetic acid solution (volume ratio of glacial acetic acid to water is 1:1).[5] Rationale: Acetic acid acts as both a solvent and a catalyst for the hydrolysis reaction.
-
Heating and Reaction: Heat the reaction mixture to 80°C with continuous stirring.[5] Maintain this temperature for approximately 24 hours. Rationale: The elevated temperature provides the necessary activation energy for the hydrolysis to proceed at a practical rate.
-
Reaction Quenching and Precipitation: After the reaction period, cool the mixture to room temperature.[5] Pour the reaction mixture into 500mL of ice water. Rationale: Cooling and adding to ice water causes the product, which has limited aqueous solubility, to precipitate out of the solution, separating it from the reaction medium and any soluble impurities.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected filter cake with water until the filtrate is neutral. Rationale: This step removes residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified solid under vacuum to obtain the final product, 4-chloro-7-methoxyquinoline-6-carboxamide.
Application in Pharmaceutical Synthesis: The Gateway to Lenvatinib
The principal and most well-documented application of 4-Chloro-7-methoxyquinoline-6-carboxamide is its function as the penultimate intermediate in the synthesis of Lenvatinib.[3][5][6][14] Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumorigenesis and angiogenesis.[7]
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the quinoline ring is a good leaving group, activated by the electron-withdrawing nature of the heterocyclic ring system. This position is readily attacked by the nucleophilic phenoxide, formed from 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea in the presence of a base, to form the final ether linkage in Lenvatinib.
Caption: Reaction scheme for the synthesis of Lenvatinib.
Experimental Protocol: Synthesis of Lenvatinib
This protocol outlines the final coupling step, demonstrating the direct application of 4-Chloro-7-methoxyquinoline-6-carboxamide.[5]
Materials:
-
4-Chloro-7-methoxyquinoline-6-carboxamide (2.36g)
-
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3g)
-
20% Sodium methoxide solution in methanol (5mL)
-
Chloroform (20mL)
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reactant Combination: Combine 2.36g of 4-chloro-7-methoxyquinoline-6-carboxamide, 2.3g of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 5mL of 20% sodium methoxide solution, and 20mL of chloroform in a reaction flask.[5] Rationale: Sodium methoxide is a strong base that deprotonates the phenolic hydroxyl group, creating a potent nucleophile required for the SNAr reaction.
-
Reaction Conditions: Heat the mixture under reflux for 5 hours.[5]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water and transfer to a separatory funnel.[5]
-
Extraction: Separate the organic layer. Wash the organic layer with water until neutral. Rationale: This removes the base, salts, and other aqueous-soluble components.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to obtain pure Lenvatinib.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Chloro-7-methoxyquinoline-6-carboxamide is associated with the following hazards:
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[16]
Conclusion
4-Chloro-7-methoxyquinoline-6-carboxamide is a quintessential example of a non-pharmacologically active intermediate that is indispensable to modern drug manufacturing. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block. For drug development professionals, a thorough understanding of this compound's chemistry is not just academic; it is fundamental to the efficient and safe production of Lenvatinib, a life-saving cancer therapy. The continued exploration of the quinoline scaffold ensures that this and similar intermediates will remain highly relevant in the ongoing search for novel therapeutic agents.
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Cas 417721-36-9,4-chloro-7-Methoxyquinoline-6-carboxaMide. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
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4-Chloro-7-Methoxyquinoline-6-Carboxamide. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]
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Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
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Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014). PubMed Central. Retrieved January 12, 2026, from [Link]
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The Crucial Role of 4-Chloro-7-Methoxyquinoline-6-Carboxamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
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